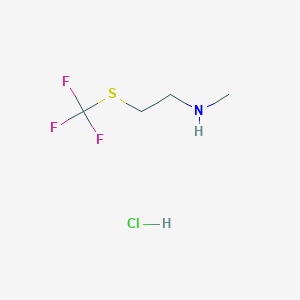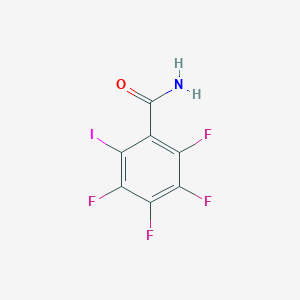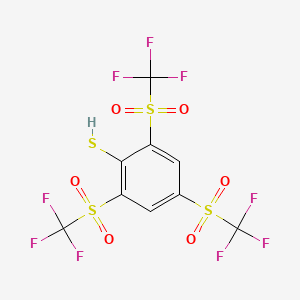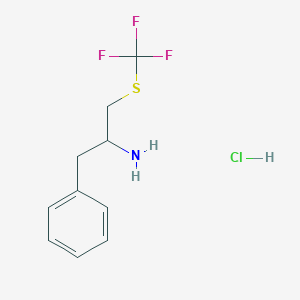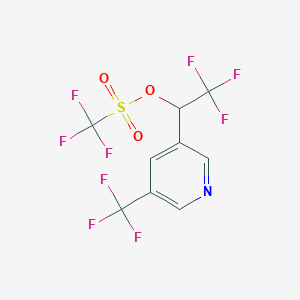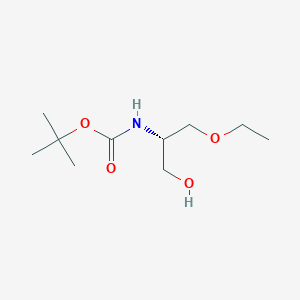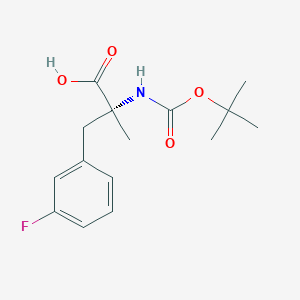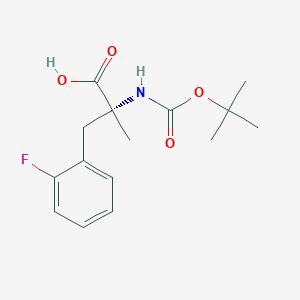
Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH), also known as Boc-D-α-Me-Phe(2-F)-OH, is an amino acid that has become increasingly popular in the scientific community due to its versatile applications in various fields. It is a synthetic derivative of the naturally occurring amino acid phenylalanine, and is often used as a building block in peptides and proteins. Boc-D-aMePhe(2-F)-OH has been used in a wide range of applications, including drug design, peptide synthesis, protein engineering, and biochemistry research.
Scientific Research Applications
Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH)aMePhe(2-F)-OH has been used in a variety of scientific research applications, including drug design, peptide synthesis, protein engineering, and biochemistry research. In drug design, this compoundaMePhe(2-F)-OH has been used to create novel peptide-based drugs that can target specific proteins in the body. In peptide synthesis, this compoundaMePhe(2-F)-OH can be used to create peptides with desired biological activities. In protein engineering, this compoundaMePhe(2-F)-OH can be used to modify existing proteins to create new proteins with desired properties. Finally, in biochemistry research, this compoundaMePhe(2-F)-OH can be used to study the structure and function of proteins.
Mechanism of Action
Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH)aMePhe(2-F)-OH is a synthetic derivative of the naturally occurring amino acid phenylalanine, and is often used as a building block in peptides and proteins. This compoundaMePhe(2-F)-OH acts as a substrate for the enzyme phenylalanine hydroxylase, which catalyzes the formation of tyrosine from phenylalanine. In addition, this compoundaMePhe(2-F)-OH can be used to modify existing proteins to create new proteins with desired properties.
Biochemical and Physiological Effects
This compoundaMePhe(2-F)-OH has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compoundaMePhe(2-F)-OH can modulate the activity of enzymes involved in the metabolism of amino acids, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. In addition, this compoundaMePhe(2-F)-OH has been shown to increase the production of neurotransmitters, such as serotonin and dopamine, and can also modulate the activity of other enzymes involved in the metabolism of neurotransmitters. Finally, this compoundaMePhe(2-F)-OH has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The use of Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH)aMePhe(2-F)-OH in laboratory experiments has several advantages. First, this compoundaMePhe(2-F)-OH is relatively inexpensive, making it a cost-effective option for research. Second, this compoundaMePhe(2-F)-OH is widely available and can be easily obtained from a variety of sources. Third, this compoundaMePhe(2-F)-OH is highly stable and can be stored for extended periods of time without degradation. Finally, this compoundaMePhe(2-F)-OH can be used in a variety of synthesis methods, including SPPS and LPPS.
Despite these advantages, there are also some limitations to the use of this compoundaMePhe(2-F)-OH in laboratory experiments. First, this compoundaMePhe(2-F)-OH is not very soluble in water, making it difficult to use in aqueous solutions. Second, this compoundaMePhe(2-F)-OH is not very reactive and can be difficult to incorporate into peptides and proteins. Finally, this compoundaMePhe(2-F)-OH is not very stable at high temperatures, making it difficult to use in high-temperature reactions.
Future Directions
The use of Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH)aMePhe(2-F)-OH in scientific research is still in its early stages, and there is much potential for future research. One possible future direction is the development of new synthetic methods for the efficient synthesis of peptides and proteins containing this compoundaMePhe(2-F)-OH. Another potential future direction is the use of this compoundaMePhe(2-F)-OH in the development of novel peptide-based drugs and therapeutics. Finally, further research into the biochemical and physiological effects of this compoundaMePhe(2-F)-OH could lead to a better understanding of its potential applications in the medical and pharmaceutical fields.
Synthesis Methods
Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH)aMePhe(2-F)-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most common method, and involves the sequential coupling of amino acids on a solid support, followed by the removal of the side-chain protecting group and the addition of the desired amino acid. LPPS, on the other hand, involves the simultaneous coupling of multiple amino acids in a solution phase. Both methods are relatively simple and efficient, and can be used to synthesize a variety of peptides and proteins.
properties
IUPAC Name |
(2R)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAZPHENNYPKS-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

